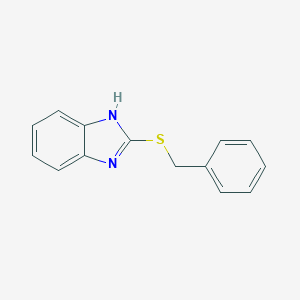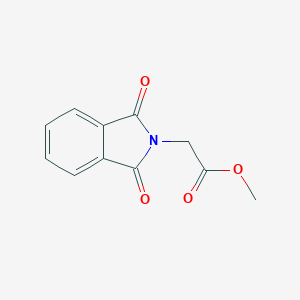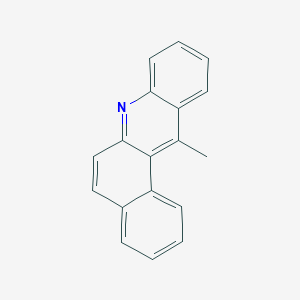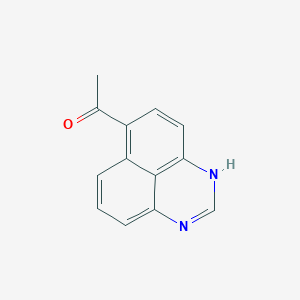
6-Methyl-2-phenylquinoline-4-carboxylic acid
Overview
Description
6-Methyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 60538-98-9 . Its molecular formula is C17H13NO2 and it has a molecular weight of 263.29 .
Molecular Structure Analysis
The InChI code for 6-Methyl-2-phenylquinoline-4-carboxylic acid is1S/C17H13NO2/c1-11-7-8-15-13(9-11)14(17(19)20)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) . This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Potential as Anticancer Agents :
- A study demonstrated the synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid derivatives using a one-pot reaction, highlighting their potential use as anticancer agents (Javadi & Azizian, 2016).
Synthetic Studies on Marine Drugs :
- Research on the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in marine drugs, indicates relevance in structural-activity relationship studies of antitumor antibiotics (Li et al., 2013).
Cytotoxicity Against Cancer Cells :
- Certain 4-anilino-2-phenylquinoline derivatives, including compounds related to 6-Methyl-2-phenylquinoline-4-carboxylic acid, have been synthesized and shown significant cytotoxicity against cancer cells (Zhao et al., 2005).
Antagonists for AT1 Angiotensin II Receptors :
- Studies on AT1 receptor antagonists based on 4-phenylquinoline (related to 6-Methyl-2-phenylquinoline-4-carboxylic acid) explored their structure-activity relationships and suggested possible applications in polymeric prodrugs (Cappelli et al., 2006).
Application in Photophysics :
- Research on donor-acceptor conjugated copolymers incorporating quinoline derivatives highlights their use in studying photophysics, with potential applications in materials science (Jenekhe et al., 2001).
Antiparasitic Activities :
- A study on the Dobner reaction, employing microwave irradiation, synthesized 2-phenylquinoline-4-carboxylic acids, showing their antiparasitic activities against malaria, leishmaniasis, and trypanosomiasis (Muscia et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-2-phenylquinoline-4-carboxylic acid are currently unknown. This compound is a unique chemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Result of Action
As a compound used in proteomics research , it may have effects at the protein level, potentially influencing protein expression, function, or interactions.
properties
IUPAC Name |
6-methyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-7-8-15-13(9-11)14(17(19)20)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHANKFZSPYAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351378 | |
| Record name | 6-methyl-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60538-98-9 | |
| Record name | 6-methyl-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-phenylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


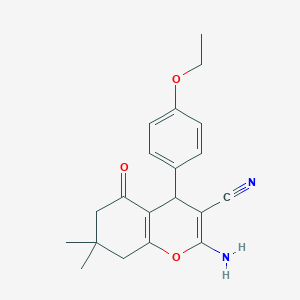

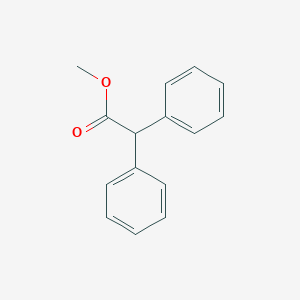
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)

